1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Description
1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrasubstituted Imidazoles
Research by Zolfigol et al. (2013) has shown the efficiency of novel ionic liquids in catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which are significant in pharmaceutical synthesis and material science. This process involves the one-pot multi-component condensation of benzyl with aldehydes, primary amines, and ammonium acetate under solvent-free conditions, demonstrating the role of dual hydrogen-bond donors in catalyst assembly and efficiency Design of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.
Mesomorphic Properties and Ionic Conductivities
Yoshio et al. (2007) synthesized imidazolium salts demonstrating how the mesomorphic properties and ionic conductivities of these salts can be influenced by the nature of anions and cations. Their work contributes to the understanding of liquid-crystalline phases and ionic conductivities in imidazolium-based materials, which has implications for the development of new types of liquid crystals and ionic conductors Columnar Liquid-Crystalline Imidazolium Salts. Effects of Anions and Cations on Mesomorphic Properties and Ionic Conductivities.
Oxidation of Benzimidazoline-2-Thiones
Research on the oxidation of benzimidazoline-2-thiones by Doerge et al. (1993) explored the mechanism of peroxidase inhibition, which has therapeutic applications in treating hyperthyroidism. This study systematically investigated the reactions of benzimidazoline-2-thiones with chemical and enzymatic oxidants, providing insights into the chemical reactivity of these compounds and their potential as antihyperthyroid drugs Chemical and enzymatic oxidation of benzimidazoline-2-thiones: a dichotomy in the mechanism of peroxidase inhibition.
Electrophysiological Activity
The synthesis and study of N-substituted imidazolylbenzamides by Morgan et al. (1990) provide an example of the application of imidazole derivatives in cardiac electrophysiological research. These compounds were shown to have potential as selective class III agents, indicating their significance in developing treatments for arrhythmias Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents.
Catalysis for Benzimidazole Synthesis
Khazaei et al. (2011) developed efficient catalytic systems involving ionic liquids for synthesizing benzimidazole derivatives at room temperature. Their research highlights the role of these systems in facilitating green chemistry approaches for the synthesis of pharmacologically relevant compounds Sulfonic acid functionalized imidazolium salts/ FeCl3 as novel and highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-8-9-13(2)14(10-12)11-19-16-7-5-4-6-15(16)18-17(19)22(3,20)21/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXOFSUPSHAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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